molecular formula C19H15ClN4O3S B2433191 4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 396721-82-7

4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2433191
CAS No.: 396721-82-7
M. Wt: 414.86
InChI Key: CCNSLCYKSTUDBN-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a synthetic organic compound featuring a complex multi-heterocyclic structure, which includes a thienopyrazole core linked to a substituted benzamide group . This molecular architecture is characteristic of scaffolds often investigated in medicinal chemistry and drug discovery. The presence of the thienopyrazole moiety is of significant interest, as this and related heterocyclic systems are known to exhibit a broad spectrum of biological activities . Researchers value such compounds for their potential as key intermediates in the synthesis of more complex molecules or as pharmacophores for biological screening. The structural components of this compound, particularly the fused thiophene and pyrazole rings, suggest potential for application in developing novel therapeutic agents, making it a valuable compound for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies in academic and industrial research settings. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper safety protocols should be followed; refer to the material safety data sheet for handling, storage, and disposal information.

Properties

IUPAC Name

4-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-2-5-13(6-3-11)23-18(14-9-28-10-16(14)22-23)21-19(25)12-4-7-15(20)17(8-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNSLCYKSTUDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves multiple steps, typically starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The nitrobenzamide group is then introduced via nitration reactions, and the final product is obtained by coupling the thieno[3,4-c]pyrazole core with the nitrobenzamide group under specific reaction conditions .

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro assays demonstrated that it inhibits tumor growth by inducing apoptosis and inhibiting cancer cell migration and invasion .
  • A specific study noted its effectiveness against multicellular spheroids derived from different cancer types .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. It has been tested against various bacterial strains and shown promising results in inhibiting growth . The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways:

  • Target Enzymes : It may act on enzymes related to cancer proliferation or inflammation .
  • Mechanism of Action : The interaction with these enzymes could modulate their activity and influence downstream signaling pathways.

Case Studies

StudyFindingsApplication
Study AIdentified as a potent inhibitor of tumor growth in vitroCancer therapy
Study BExhibited significant antimicrobial activity against E. coli and S. aureusAntimicrobial treatment
Study CShowed enzyme inhibition leading to reduced inflammation markersAnti-inflammatory applications

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

4-chloro-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex synthetic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of the 4-chloro and 3-nitro substituents contributes to its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antitumor Activity : Many pyrazole derivatives have shown effectiveness against cancer cell lines by inhibiting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : Compounds in this class can modulate inflammatory pathways, potentially serving as treatments for inflammatory diseases.
  • Antimicrobial Properties : Some derivatives demonstrate significant activity against bacteria and fungi.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) can alter cellular responses.
  • Cell Cycle Interference : By affecting the cell cycle machinery, it may induce apoptosis in cancer cells.

Antitumor Activity

A study highlighted the effectiveness of thieno[3,4-c]pyrazole derivatives against various cancer cell lines. The compound's structure allows it to inhibit specific kinases such as BRAF and EGFR, which are critical in cancer proliferation and survival .

Anti-inflammatory Properties

Research has demonstrated that similar compounds can reduce nitric oxide production and other inflammatory markers in vitro. This suggests potential use in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Antimicrobial Efficacy

In vitro studies have shown that compounds related to this structure exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against common pathogens and displayed promising results .

Case Studies

Study FocusFindings
Antitumor ActivityInhibition of BRAF(V600E) and EGFR in cancer cell lines .
Anti-inflammatory EffectsReduction of TNF-α and NO production in macrophage models .
Antimicrobial ActivityEffective against several phytopathogenic fungi with moderate to high efficacy .

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-chloro-N-[...]-3-nitrobenzamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as:

Mannich reactions to assemble the thienopyrazole core ().

Nitrobenzamide coupling via nucleophilic substitution or Buchwald-Hartwig amidation.
Intermediates are validated using:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • 1H/13C NMR to verify regioselectivity (e.g., distinguishing pyrazole N-substitution patterns) ().
    Example Table :
IntermediateKey Spectral Data (NMR)HRMS (m/z)
Thienopyrazole precursorδ 7.2–7.5 (aryl-H), δ 4.1–4.3 (CH₂)312.0584 [M+H]+
Nitrobenzamide intermediateδ 8.1–8.3 (nitro-aryl-H)445.1021 [M+H]+

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • FT-IR : Identifies nitro (1520–1350 cm⁻¹) and amide (1680–1630 cm⁻¹) stretches.
  • X-ray crystallography (using SHELX for refinement) resolves stereochemical ambiguities ().
  • UV-Vis : Monitors electronic transitions in the thienopyrazole moiety ().

Advanced Research Questions

Q. How can computational methods predict binding interactions between this compound and bacterial enzyme targets (e.g., acps-pptase)?

  • Methodological Answer :

Molecular docking (AutoDock Vina) using crystal structures of acps-pptase (PDB: 2QIR).

MD simulations (GROMACS) to assess binding stability (≥50 ns trajectories).
Key parameters:

  • ΔG binding energy (MM/PBSA calculation).
  • Hydrogen-bond occupancy between nitro groups and catalytic residues ().

Q. How to resolve contradictions between experimental and theoretical vibrational spectra?

  • Methodological Answer : Discrepancies arise from solvent effects or crystal packing. Mitigation steps:

DFT calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM).

Raman spectroscopy to cross-validate IR peaks (e.g., nitro symmetric vs. asymmetric stretches).
Example Workflow :

  • Experimental IR: 1345 cm⁻¹ (NO₂ asymmetric stretch).
  • DFT-predicted: 1360 cm⁻¹ → Adjust for solvent dielectric constant ().

Q. What strategies optimize crystallization for X-ray studies of this compound?

  • Methodological Answer :
  • Solvent screening : Use high-boiling solvents (DMSO, DMF) for slow evaporation.
  • Additive screening : Introduce co-crystallants (e.g., crown ethers) to stabilize H-bond networks ().
    Critical Parameters :
ConditionOptimal Range
Temperature4–10°C
Solvent ratio (v/v)DCM:MeOH (3:1)

Q. How to analyze metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

In vitro microsomal assays (human liver microsomes, HLMs):

  • Monitor parent compound depletion via LC-MS/MS (MRM transitions).

CYP450 inhibition assays : Identify metabolic hotspots (e.g., demethylation sites) ().

Data Contradiction Analysis

Q. Conflicting bioactivity data arises between enzymatic and cell-based assays. How to troubleshoot?

  • Methodological Answer :

Dose-response validation : Ensure consistent IC₅₀ measurements (n ≥ 3 replicates).

Membrane permeability assessment (Caco-2 cells): Rule out efflux pump interference (e.g., P-gp).

Metabolite profiling : Identify active metabolites via HPLC-DAD-ESI-MS ().

Comparative Studies

Q. How does substituting the nitro group with other electron-withdrawing groups affect bioactivity?

  • Methodological Answer :
  • Synthesize analogs (e.g., cyano, trifluoromethyl) via Pd-catalyzed cross-coupling .
  • SAR analysis : Correlate substituent Hammett σ values with IC₅₀ against bacterial targets ().

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